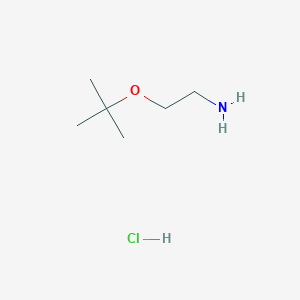

2-(t-Butyloxy)-ethylamine hydrochloride

描述

2-(t-Butyloxy)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO and its molecular weight is 153.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2-(t-Butyloxy)-ethylamine hydrochloride, also known as NH2-Et-OtBu Hydrochloride, is primarily used in the field of synthetic organic chemistry . Its primary targets are organic compounds, specifically amino acids and peptides . The compound plays a significant role in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .

Mode of Action

The compound interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protective group from a molecule. In the case of this compound, it facilitates the removal of the Boc group from amino acids and peptides . This interaction results in the exposure of the amine functional group, which is crucial for further reactions in organic synthesis .

Biochemical Pathways

The deprotection process facilitated by this compound affects the biochemical pathways involved in the synthesis of organic compounds . By removing the Boc group, the compound enables the amine functional group to participate in subsequent reactions. This process is essential in the synthesis of various organic compounds, including peptides .

Pharmacokinetics

As a chemical used in synthetic organic chemistry, its bioavailability is likely to depend on the specific conditions of the reaction it is involved in, such as temperature, ph, and the presence of other reactants .

Result of Action

The molecular effect of the action of this compound is the removal of the Boc group from amino acids and peptides . This deprotection process exposes the amine functional group, enabling it to participate in further reactions. On a cellular level, the effects would depend on the specific biochemical pathways and reactions that the deprotected amino acids and peptides are involved in.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction it is involved in . For example, the compound has been reported to effectively deprotect Boc amino acids and peptides at high temperatures .

生物活性

2-(t-Butyloxy)-ethylamine hydrochloride is a chemical compound with the molecular formula CHClNO, known for its potential applications in medicinal chemistry. This compound features a t-butoxy group attached to an ethylamine moiety, which enhances its reactivity and biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : Approximately 153.65 g/mol

- Structure : The presence of a bulky t-butoxy group contributes to the compound's unique properties, allowing for potential interactions with various biological receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmaceutical applications. Its amine group plays a crucial role in binding interactions within biological systems, potentially leading to therapeutic effects. The compound's structural characteristics suggest it may influence various physiological processes.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to modulate the activity of specific receptors or enzymes. This modulation can lead to various biological effects, including:

- Catecholamine Release : Similar compounds have been shown to enhance catecholamine release, which is significant for conditions like Parkinson's disease and depression .

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for neuronal function.

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship of compounds similar to this compound. These studies help identify how variations in chemical structure affect biological activity. For instance:

- Compounds with specific substituents on the aromatic rings demonstrated varying affinities for biological targets, indicating that structural modifications can enhance or diminish activity .

Case Studies

- Pharmaceutical Applications : In a study focused on the development of new antidepressants, derivatives of ethylamines exhibited significant effects on mood regulation and neurotransmitter levels. The bulky t-butoxy group in this compound is hypothesized to enhance its pharmacological profile compared to simpler amines .

- Toxicological Studies : Toxicological assessments have indicated that while related compounds exhibit beneficial effects at therapeutic doses, they may also present risks at higher concentrations. This underscores the importance of dosage in determining the safety and efficacy of this compound in clinical settings .

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethylamine | CHN | Simple amine without bulky groups | Limited biological interactions |

| t-Butylamine | CHN | Contains a t-butyl group but lacks ethylene linkage | Moderate activity in neurotransmitter modulation |

| 2-(t-Butyloxy)-ethylamine HCl | CHClNO | Bulky t-butoxy group enhances reactivity | Potential antidepressant effects |

| 2-(Isopropoxy)-ethylamine | CHNO | Similar structure but different alkoxy group | Varies based on substituent positioning |

科学研究应用

Pharmaceutical Development

Intermediate in Drug Synthesis

2-(t-Butyloxy)-ethylamine hydrochloride serves as an essential intermediate in the synthesis of various pharmaceuticals. Its unique structure enhances the solubility and bioavailability of drug compounds, making it particularly valuable in the development of medications aimed at treating conditions such as depression and neurodegenerative disorders like Parkinson's disease and Alzheimer's disease .

Case Study: Antidepressant Development

Research has indicated that ethylamine derivatives, including those related to this compound, exhibit promising psychotropic effects. These compounds have been investigated for their potential as antidepressants with fewer side effects than traditional medications .

Biochemical Research

Enzyme Interactions and Protein Modifications

In biochemical research, this compound is utilized to study enzyme interactions and protein modifications. Its ability to modify amino groups allows researchers to explore biological processes at a molecular level, leading to advancements in therapeutic strategies .

Case Study: Protein Labeling

Studies have demonstrated that compounds similar to this compound can be used as labels in protein studies, enhancing the understanding of protein dynamics and interactions within cells .

Material Science

Specialty Polymers and Coatings

In material science, this compound is applied in the formulation of specialty polymers and coatings. Its incorporation improves chemical resistance and durability, making it suitable for industrial applications such as protective coatings for metals and plastics .

| Application Area | Benefits |

|---|---|

| Specialty Polymers | Enhanced chemical resistance |

| Coatings | Improved durability |

Agricultural Chemistry

Development of Agrochemicals

The compound plays a role in the development of agrochemicals, including herbicides and pesticides. Its application enhances the effectiveness of these chemicals while minimizing their environmental impact .

Case Study: Herbicide Efficacy

Research has shown that formulations incorporating this compound exhibit improved efficacy against specific weeds, demonstrating its potential to reduce the quantity of active ingredients required in agricultural applications .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound is utilized as a reagent in various techniques, aiding in the detection and quantification of other compounds in complex mixtures. Its reactivity allows for precise measurements in chemical analyses .

| Analytical Technique | Use Case |

|---|---|

| Chromatography | Detection of trace compounds |

| Spectroscopy | Quantification in complex mixtures |

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSMIYHHLZGDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694536 | |

| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335598-67-9 | |

| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。